2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.257. The purity is usually 95%.
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Scientific Research Applications
Molecular Imaging Probes for Alzheimer's Disease
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a close derivative, has been utilized in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This research found significant decreases in receptor densities in affected individuals, highlighting the probe's potential for diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Photophysical Studies and Material Sciences
Novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes have been synthesized and characterized, demonstrating potential applications in material sciences due to their unique photophysical properties. These organoboron complexes have been explored for their binding interactions and photophysical behaviors, contributing valuable insights into the design of new luminescent materials and sensors (Bonacorso et al., 2019).
Antitumor Activity in Cancer Research
Research into benzamide derivatives has yielded compounds with promising antitumor activities. For instance, pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their in vitro antifungal activities against various pathogens, indicating potential broader applications in combating cancerous growths and infections (Wu et al., 2021).
Histone Deacetylase (HDAC) Inhibitors for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a molecule structurally related to the query compound, has been identified as an orally active histone deacetylase inhibitor with selective inhibitory effects on HDACs 1-3 and 11. This compound has demonstrated significant antitumor activity and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Mechanism of Action
Similarly, purine and pyrimidine heterocyclic compounds have received attention recently due to their potential in targeting various cancers . It is evident from the recently published data over the last decade that incorporation of the purine and pyrimidine rings in the synthesized derivatives resulted in the development of potent anticancer molecules .
Properties
IUPAC Name |
2-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJANRFNMJTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.